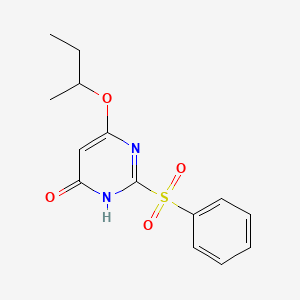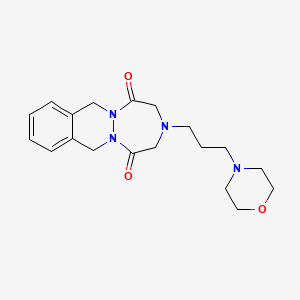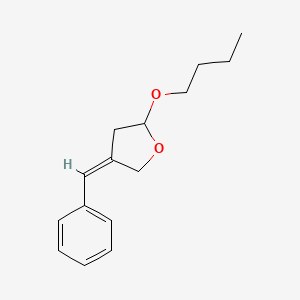
(Z)-4-Benzylidene-2-butoxytetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-Benzylidene-2-butoxytetrahydrofuran: is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a benzylidene group at the 4-position and a butoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Benzylidene-2-butoxytetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diol, under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between a benzaldehyde derivative and the tetrahydrofuran ring.
Attachment of the Butoxy Group: The butoxy group is typically introduced through an etherification reaction, where a butanol derivative reacts with the tetrahydrofuran ring in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the butoxy group or other substituents on the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
科学的研究の応用
Chemistry:
Organic Synthesis: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: It may be used in the synthesis of polymers or other advanced materials.
作用機序
The mechanism of action of (Z)-4-Benzylidene-2-butoxytetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the butoxy group may enhance solubility and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
(E)-4-Benzylidene-2-butoxytetrahydrofuran: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
4-Benzylidene-2-methoxytetrahydrofuran: A similar compound with a methoxy group instead of a butoxy group.
4-Benzylidene-2-ethoxytetrahydrofuran: A compound with an ethoxy group instead of a butoxy group.
Uniqueness:
Structural Features: The combination of the benzylidene and butoxy groups on the tetrahydrofuran ring provides unique chemical properties and reactivity.
Reactivity: The specific arrangement of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.
特性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
(4Z)-4-benzylidene-2-butoxyoxolane |
InChI |
InChI=1S/C15H20O2/c1-2-3-9-16-15-11-14(12-17-15)10-13-7-5-4-6-8-13/h4-8,10,15H,2-3,9,11-12H2,1H3/b14-10- |
InChIキー |
RFQZMMDJXUCVNI-UVTDQMKNSA-N |
異性体SMILES |
CCCCOC1C/C(=C/C2=CC=CC=C2)/CO1 |
正規SMILES |
CCCCOC1CC(=CC2=CC=CC=C2)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


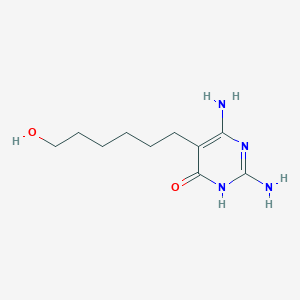

![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)


![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
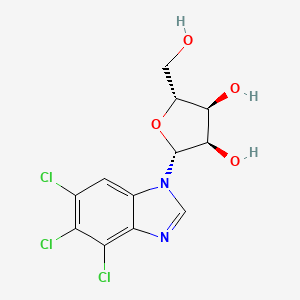
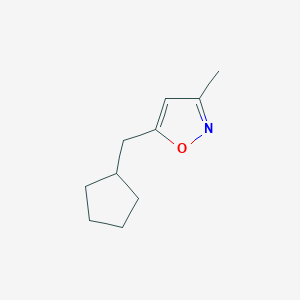
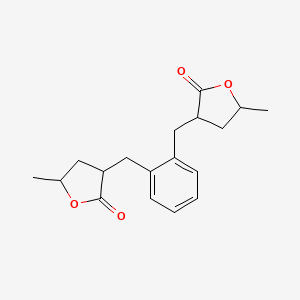
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
